molecular formula C13H10F2N2O B4878566 2,5-difluoro-N-(4-pyridinylmethyl)benzamide

2,5-difluoro-N-(4-pyridinylmethyl)benzamide

Cat. No. B4878566
M. Wt: 248.23 g/mol
InChI Key: IANZLOUMDGWMKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-difluoro-N-(4-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is commonly referred to as DFP-10825 and is a member of the benzamide family. In

Mechanism of Action

The mechanism of action of DFP-10825 involves its ability to inhibit the activity of a specific enzyme. This enzyme is involved in various cellular processes, including DNA replication and repair, and is essential for the survival of cancer cells. By inhibiting the activity of this enzyme, DFP-10825 can induce cell death and prevent the growth and spread of cancer cells. Additionally, DFP-10825 has been shown to have neuroprotective effects, which may be due to its ability to regulate the levels of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
DFP-10825 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that DFP-10825 can induce cell death in cancer cells, while sparing normal cells. Additionally, DFP-10825 has been shown to have neuroprotective effects, which may be due to its ability to regulate the levels of certain neurotransmitters in the brain. However, further studies are needed to fully understand the biochemical and physiological effects of DFP-10825.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for lab experiments. It is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. Additionally, DFP-10825 has been shown to have selectivity for cancer cells, which makes it a promising candidate for the development of cancer therapeutics. However, there are also limitations to the use of DFP-10825 in lab experiments. Its complex synthesis method and high cost may make it difficult for researchers to obtain and use in their experiments.

Future Directions

There are several future directions for the study of DFP-10825. One area of research is the development of DFP-10825-based therapeutics for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DFP-10825. Finally, the synthesis method of DFP-10825 could be optimized to improve its yield and reduce its cost, making it more accessible to researchers.

Synthesis Methods

DFP-10825 can be synthesized through a multi-step process that involves the reaction of 2,5-difluoro-4-nitrobenzoic acid with 4-pyridinemethanol in the presence of a reducing agent. The resulting intermediate is then subjected to a series of reactions that lead to the formation of DFP-10825. The synthesis of DFP-10825 is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

DFP-10825 has been extensively studied for its potential applications in drug development. It has been shown to have potent inhibitory activity against a specific enzyme, which makes it a promising candidate for the treatment of various diseases. Specifically, DFP-10825 has been investigated for its potential use as a therapeutic agent for cancer, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2,5-difluoro-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c14-10-1-2-12(15)11(7-10)13(18)17-8-9-3-5-16-6-4-9/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANZLOUMDGWMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)NCC2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-(pyridin-4-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.